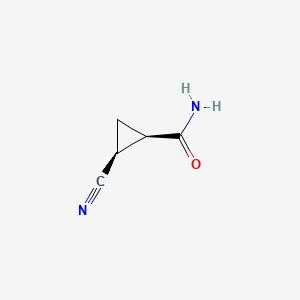

cis-2-Cyanocyclopropanecarboxamide

Description

cis-2-Cyanocyclopropanecarboxamide is a cyclopropane derivative featuring a cyano (-CN) substituent at the 2-position of the cyclopropane ring and a carboxamide (-CONH₂) group in the cis configuration. The cis configuration imposes steric constraints and electronic effects, influencing reactivity, stability, and interactions in biological systems .

Properties

Molecular Formula |

C5H6N2O |

|---|---|

Molecular Weight |

110.11 g/mol |

IUPAC Name |

(1R,2S)-2-cyanocyclopropane-1-carboxamide |

InChI |

InChI=1S/C5H6N2O/c6-2-3-1-4(3)5(7)8/h3-4H,1H2,(H2,7,8)/t3-,4-/m1/s1 |

InChI Key |

FRWRFJHQQILMLZ-QWWZWVQMSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]1C(=O)N)C#N |

Canonical SMILES |

C1C(C1C(=O)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Cyanocyclopropanecarboxamide typically involves the cyclopropanation of an appropriate alkene precursor followed by the introduction of the cyano and carboxamide groups. One common method involves the reaction of a suitable alkene with a carbene precursor to form the cyclopropane ring. Subsequent functionalization steps introduce the cyano and carboxamide groups under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: cis-2-Cyanocyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The cyano and carboxamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

cis-2-Cyanocyclopropanecarboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-2-Cyanocyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The cyano and carboxamide groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Insights:

Electronic Effects: The cyano group in this compound is strongly electron-withdrawing, polarizing the cyclopropane ring and enhancing hydrogen-bonding capacity compared to halogenated analogs like cis-2-Iodocyclopropanecarboxylic acid. This may increase affinity for biological targets (e.g., enzymes) . In contrast, iodine in cis-2-Iodocyclopropanecarboxylic acid facilitates nucleophilic substitution due to its leaving-group ability, a property absent in the cyano derivative .

Stereochemical Influence: The cis configuration in cyclopropane derivatives creates distinct spatial arrangements. For example, cis-3-aminocyclopentanecarboxylic acid (mp 132–134°C) has a lower melting point than its trans counterpart (mp 172°C), suggesting cis isomers may exhibit reduced crystallinity . This trend likely extends to this compound.

Biological Activity: Substituted carboxamides with branched alkyl chains (e.g., N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide) show higher lipophilicity, improving membrane permeability compared to polar derivatives like the cyano analog . The cyano group’s polarity may limit bioavailability but enhance target specificity in aqueous environments .

Biological Activity

cis-2-Cyanocyclopropanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane structure, which is known for its strain and reactivity. The presence of the cyano group (-C≡N) and the amide functional group (-C(=O)NH2) contributes to its biological activity. The structural formula is represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinase Activity : Recent studies indicate that compounds similar to this compound can inhibit specific kinases, such as HPK1 (Hemopoietic Progenitor Kinase 1). This inhibition can enhance immune responses and potentially treat HPK1-dependent disorders .

- Modulation of Nitric Oxide Pathway : The compound may influence the nitric oxide (NO) signaling pathway by affecting soluble guanylate cyclase (sGC) activity, leading to increased levels of cyclic GMP (cGMP). This modulation is significant in cardiovascular health and other related disorders .

- Anti-tumor Activity : Preliminary findings suggest that this compound may enhance anti-tumor immunity by modulating T and B cell responses, making it a candidate for cancer treatment strategies .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Several case studies have investigated the effects of this compound in different biological contexts:

- Case Study 1 : In a study examining the effects on cardiovascular health, researchers found that administration of this compound led to a significant increase in cGMP levels in endothelial cells, which correlated with improved vascular function and reduced hypertension markers .

- Case Study 2 : Another investigation focused on cancer treatment revealed that this compound enhanced the efficacy of existing chemotherapeutic agents by promoting an immune response against tumor cells. The study highlighted its potential as an adjuvant therapy in cancer treatment protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.